N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that features a benzodioxane ring, a thiazole ring, and a dimethoxybenzamide moiety
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.
Mode of Action
It’s worth noting that similar compounds have shown inhibitory activity against cholinesterase enzymes . This inhibition could potentially slow down the breakdown of acetylcholine, a neurotransmitter, thereby enhancing nerve signal transmission.
Biochemical Pathways
Given its potential inhibitory effect on cholinesterase enzymes , it could impact the cholinergic pathway, which is involved in many functions including muscle movement, breathing, heart rate, and learning.
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces .
Result of Action
Similar compounds have shown antibacterial potential against various gram-negative and gram-positive strains . They also exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Biochemical Analysis
Biochemical Properties
Some studies suggest that it exhibits moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including signal transduction, inflammation, and metabolism .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways and gene expression
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is usually formed by the reaction of a suitable α-haloketone with thiourea.
Coupling Reactions: The benzodioxane and thiazole intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Final Steps:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane ring.
Reduction: Reduction reactions can occur at the thiazole ring.
Substitution: The compound can undergo various substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is investigated for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is unique due to the presence of both benzodioxane and thiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-16-5-3-4-13(18(16)25-2)19(23)22-20-21-14(11-28-20)12-6-7-15-17(10-12)27-9-8-26-15/h3-7,10-11H,8-9H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZLHZOUWZTVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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